molecular formula C13H16N2O5 B12537979 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate CAS No. 653574-38-0

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate

Cat. No.: B12537979
CAS No.: 653574-38-0
M. Wt: 280.28 g/mol
InChI Key: WVYWFLOBOSSFPL-UHFFFAOYSA-N
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Description

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is a heterocyclic ester featuring a pyridine ring substituted with a nitro (-NO₂) group at the 3-position and a vinyl (-CH=CH₂) group at the 6-position. The compound is esterified via an oxygen linkage to a tert-butyl (2-methyl-2-propanyl) group. However, direct data on its synthesis or applications are absent in the provided evidence; comparisons must be inferred from structurally related compounds.

Properties

CAS No.

653574-38-0

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

tert-butyl 2-(6-ethenyl-3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C13H16N2O5/c1-5-9-6-7-10(15(17)18)12(14-9)19-8-11(16)20-13(2,3)4/h5-7H,1,8H2,2-4H3

InChI Key

WVYWFLOBOSSFPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=N1)C=C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The vinyl group can participate in hydrogenation reactions to form saturated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-2-propanyl [(3-amino-6-vinyl-2-pyridinyl)oxy]acetate.

Scientific Research Applications

The compound 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by detailed data tables and case studies.

Structure

The compound features a complex structure that includes:

  • A methyl group.
  • A propanyl moiety.
  • A nitro group attached to a vinyl-pyridine derivative.
  • An acetate functional group.

Molecular Formula

The molecular formula is C12H14N2O4C_{12}H_{14}N_{2}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

Medicinal Chemistry

The compound's structure suggests potential for antitumor activity . Studies have indicated that similar nitro-containing compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on related compounds demonstrated that derivatives with nitro groups showed IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that this compound may also possess similar properties.

Agricultural Applications

The compound may serve as a pesticide or herbicide due to its structural features that could interact with biological systems in pests and weeds.

Efficacy in Pest Control

Research has indicated that compounds with similar vinyl-pyridine structures can act as effective agents against agricultural pests. For instance, studies have shown that such compounds can inhibit key metabolic pathways in insects, leading to mortality or reduced reproductive success .

Enzyme Inhibition

The potential for enzyme inhibition opens avenues for therapeutic applications, particularly in treating diseases related to enzyme dysfunction.

Example: Acetylcholinesterase Inhibition

Compounds with similar structural motifs have shown promise as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests that this compound could be explored for similar therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in covalent bonding with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

a. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate ()

  • Substituents : Chromene-6-yl (2-oxo-2H-chromene) instead of pyridine.
  • Ester Group : Ethyl (vs. tert-butyl in the target compound).
  • Key Findings :
    • Exhibits a planar molecular structure with weak hydrogen bonds (C–H⋯O) and π-π stacking (3.446 Å between chromene rings) .
    • The ethyl ester may confer lower steric hindrance and higher solubility in polar solvents compared to the tert-butyl group.

b. Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate ()

  • Substituents: Cyano (-CN), methylsulfanyl (-SMe), and phenyl groups on the pyridine ring.
  • Ester Group : Ethyl.
  • Key Findings: Electron-withdrawing cyano and methylsulfanyl groups enhance electrophilicity at the pyridine ring, akin to the nitro group in the target compound. However, steric effects from the phenyl group may reduce reactivity compared to the vinyl substituent .

c. Ethyl 2-(3-((3-(trifluoromethyl)phenyl)carbamoyl)pyridin-2-yl)acetate ()

  • Substituents : Carbamoyl-linked trifluoromethylphenyl group.
  • Ester Group : Ethyl.
  • Key Findings: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to nitro (-NO₂), but its steric bulk may hinder interactions at the pyridine ring .

Substituent Effects on Reactivity and Stability

Compound Substituents on Pyridine Ester Group Key Electronic/Steric Effects
Target Compound 3-NO₂, 6-CH=CH₂ tert-butyl NO₂ (electron-withdrawing), vinyl (π-conjugation)
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate 2-oxo-chromen-6-yl ethyl Chromene’s conjugated system enhances stability
Methyl 2-[bis(prop-2-ynyl)amino]acetate bis(prop-2-ynyl)amino methyl Amino group (electron-donating) increases nucleophilicity
  • Nitro vs.
  • Vinyl vs.

Physicochemical Properties

a. Crystal Packing and Hydrogen Bonding

  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate forms planar, layered structures via C–H⋯O hydrogen bonds and π-π stacking (3.446 Å) .
  • Target Compound : The tert-butyl group likely disrupts planar packing, reducing crystallinity compared to smaller esters. The nitro group may participate in dipole-dipole interactions.

b. Solubility and Lipophilicity

  • tert-butyl esters (e.g., trans-4-{[(2-Methyl-2-propanyl)oxy]carbonyl}cyclohexanecarboxylic acid in ) are highly lipophilic, favoring organic solvents .
  • Ethyl/methyl esters () exhibit better aqueous solubility due to smaller alkyl chains.

Biological Activity

2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate, also known as acetic acid, [(6-ethenyl-3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 227.25 g/mol
  • CAS Number : Not explicitly listed but can be found under related compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-containing compounds can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects. The mechanism typically involves interference with the ribosomal function or DNA replication processes in bacteria .

Antitumor Activity

There is emerging evidence that this compound may possess antitumor properties. A study highlighted that derivatives of nitroaromatic compounds have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Anti-inflammatory Effects

Certain studies have suggested that compounds with similar structures exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokine production. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in Natural Products investigated the antimicrobial efficacy of various nitro-containing compounds, including derivatives of this compound. The results indicated that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific bacterial strain tested .

Evaluation of Antitumor Activity

In a separate investigation, researchers explored the antitumor effects of nitroaromatic compounds on human breast cancer cell lines. The study demonstrated that treatment with these compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 20 µM .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis via ROS generation
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What role does the compound’s nitro group play in its chemical reactivity and biological activity?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, enhancing electrophilicity for nucleophilic aromatic substitution. In biological systems, nitroreductases may reduce it to reactive intermediates (e.g., hydroxylamines), contributing to cytotoxicity. Comparative studies with de-nitrated analogs clarify its pharmacological role .

Methodological Notes

  • Synthesis : Prioritize regioselective nitration and vinylation to avoid byproducts .
  • Analysis : Combine chiral HPLC with circular dichroism for absolute configuration assignment .
  • Environmental Studies : Use mesocosm models to simulate real-world degradation pathways .
  • Data Validation : Apply statistical tools (e.g., ANOVA) to resolve yield discrepancies .

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